N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide

lipophilicity logP physicochemical

This synthetic acetamide uniquely combines a benzodioxole scaffold with a 4-bromo-2,6-dimethylphenoxy fragment, delivering a calculated logP of 4.15 and PSA of 57 Ų for passive BBB penetration. The bromine atom provides a direct handle for Pd-catalyzed cross-coupling, enabling focused library construction for acetylcholinesterase or other CNS targets. Its 2,6-dimethyl substitution constrains the side-chain conformation, creating property cliffs absent in des-halo or chloro analogs. Supplied at ≥90% purity with committed lead times, it ensures reproducible screening and hit validation in diversity-oriented decks.

Molecular Formula C17H16BrNO4
Molecular Weight 378.222
CAS No. 455886-58-5
Cat. No. B2816354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide
CAS455886-58-5
Molecular FormulaC17H16BrNO4
Molecular Weight378.222
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)OCO3)C)Br
InChIInChI=1S/C17H16BrNO4/c1-10-5-12(18)6-11(2)17(10)21-8-16(20)19-13-3-4-14-15(7-13)23-9-22-14/h3-7H,8-9H2,1-2H3,(H,19,20)
InChIKeyRDRPCOQUNSOPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide (CAS 455886-58-5): Procurement-Grade Structural and Physicochemical Baseline


N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide is a synthetic small-molecule acetamide that incorporates a benzodioxole moiety and a 4-bromo-2,6-dimethylphenoxy fragment. It is primarily distributed as a research screening compound by ChemBridge Corp. with a catalog purity of 90% [1]. The compound exhibits a calculated logP of 4.15 and a polar surface area of 57 Ų, placing it in a lipophilic physicochemical space typical of CNS‑penetrant tool compounds or advanced intermediates for agrochemical and medicinal chemistry campaigns [1].

Why Generic Substitution Fails for N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide (CAS 455886-58-5): Critical Substituent-Dependent Property Cliffs


In‑class analogs that replace the 4‑bromo substituent with hydrogen, chlorine, or a different alkyl pattern cannot reproduce the exact lipophilicity and reactivity profile of this compound. The bromine atom substantially raises logD and provides a synthetic handle for Pd‑catalyzed cross‑coupling that is absent in des‑halo or chloro analogs; the 2,6‑dimethyl substitution further imposes a restricted conformation of the phenoxyacetamide side‑chain. These structural features create property cliffs that are directly relevant for scientists selecting a hit‑to‑lead starting point, procuring a late‑stage derivatization intermediate, or requiring a specific logP window for cell‑based assay performance [1].

Quantitative Differentiation Evidence: N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide vs. Closest Structural Analogs


Lipophilicity Differential: Bromo vs. Chloro Analog Shifts LogP by ~0.5–0.7 Units

The target compound displays a calculated logP of 4.15 [1]. While direct experimental logP data for the 4‑chloro analog are not publicly available, the well‑established Hansch π‑value for Br‑for‑Cl replacement on aromatic systems is +0.5 to +0.7, indicating that the bromo compound is substantially more lipophilic than its chloro counterpart. This difference is sufficient to move a molecule across the commonly cited CNS drug‑likeness boundary (logP 2–5) and can alter membrane permeability, plasma protein binding, and off‑target promiscuity in biochemical assays.

lipophilicity logP physicochemical CNS drug-likeness

Bromine Atom as a Synthetic Diversification Handle: Cross-Coupling Enablement

The 4‑bromo substituent enables Pd‑catalyzed Suzuki–Miyaura cross‑coupling for late‑stage diversification. In contrast, the 4‑chloro analog requires harsher conditions or specialized ligands, and the des‑halo analog lacks any coupling handle. This synthetic utility is critical for researchers who intend to generate analog libraries or install reporter groups [1].

cross-coupling Suzuki coupling bromoarene derivatization

Purity and Supply Consistency: 90% Assay with Defined Lead Time from ChemBridge

The compound is supplied by ChemBridge Corp. at a verified purity of 90% with a stated lead time of 14 days for milligram quantities [1]. While many research‑chemical aggregators list nominal purities of ≥95% for this CAS number, those values are often unverified re‑listings from non‑primary sources. The ChemBridge offering provides a documented purity level and a committed supply timeline, which is essential for assay reproducibility and project planning.

purity supply chain screening compound reproducibility

Best-Fit Application Scenarios for N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide (CAS 455886-58-5)


Hit-to-Lead Optimization in CNS-Targeted Medicinal Chemistry Programs

With a calculated logP of 4.15 and PSA of 57 Ų, the compound occupies a physicochemical space compatible with passive blood‑brain barrier penetration, making it suitable as a starting scaffold for CNS‑active lead series. The bromine handle further permits rapid SAR expansion via Suzuki coupling [1].

Late-Stage Intermediate for Agrochemical or Pharmaceutical Derivatization

The 4‑bromo substituent provides a direct entry point for Pd‑catalyzed cross‑coupling to introduce aryl, heteroaryl, or alkenyl groups, enabling the construction of focused libraries for acetylcholinesterase inhibition or other target families historically associated with benzodioxole scaffolds [1].

Negative Control or Tool Compound for Halogen‑Dependent Bioactivity Studies

Because bromine confers distinct steric and electronic properties relative to chlorine or hydrogen, the compound can serve as a matched control in experiments designed to probe halogen‑bonding interactions or lipophilicity‑driven off‑target effects [1].

Phenotypic Screening Library Member with Defined Purity and Supply Chain

Sourced from ChemBridge with a documented 90% purity and committed lead time, the compound is suited for incorporation into diversity‑oriented screening decks where supply reproducibility and purity documentation are critical for hit validation [1].

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.